molecular formula C16H22O4 B12698021 2-Butoxyethyl p-methoxycinnamate CAS No. 72845-39-7

2-Butoxyethyl p-methoxycinnamate

Cat. No.: B12698021
CAS No.: 72845-39-7
M. Wt: 278.34 g/mol
InChI Key: LUPLDBUGMCGYST-JXMROGBWSA-N
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Description

2-Butoxyethyl p-methoxycinnamate is an organic compound that belongs to the cinnamate family. It is characterized by the presence of a butoxyethyl group attached to the p-methoxycinnamate structure. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyethyl p-methoxycinnamate typically involves the esterification of p-methoxycinnamic acid with 2-butoxyethanol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxyethyl p-methoxycinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of p-methoxycinnamic acid or p-methoxybenzaldehyde.

    Reduction: Formation of 2-butoxyethyl p-methoxycinnamyl alcohol.

    Substitution: Formation of various substituted cinnamates depending on the nucleophile used.

Scientific Research Applications

2-Butoxyethyl p-methoxycinnamate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug formulations due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

    Industry: Utilized in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.

Mechanism of Action

The mechanism of action of 2-butoxyethyl p-methoxycinnamate involves its interaction with various molecular targets and pathways:

    UV Absorption: The compound absorbs UV radiation, preventing it from penetrating the skin and causing damage.

    Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.

    Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to their death.

Comparison with Similar Compounds

    2-Ethylhexyl p-methoxycinnamate: Another cinnamate ester used in sunscreens with similar UV-absorbing properties.

    Octyl methoxycinnamate: Widely used in cosmetic formulations for its UV protection.

    Ethyl p-methoxycinnamate: Known for its antimicrobial and antioxidant activities.

Uniqueness: 2-Butoxyethyl p-methoxycinnamate is unique due to its specific butoxyethyl group, which imparts distinct solubility and stability characteristics. This makes it particularly suitable for certain industrial and pharmaceutical applications where other cinnamate esters may not perform as effectively.

Properties

CAS No.

72845-39-7

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-butoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H22O4/c1-3-4-11-19-12-13-20-16(17)10-7-14-5-8-15(18-2)9-6-14/h5-10H,3-4,11-13H2,1-2H3/b10-7+

InChI Key

LUPLDBUGMCGYST-JXMROGBWSA-N

Isomeric SMILES

CCCCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC

Canonical SMILES

CCCCOCCOC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

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